molecular formula C10H18O B1583488 9-Decenal CAS No. 39770-05-3

9-Decenal

Cat. No. B1583488
CAS RN: 39770-05-3
M. Wt: 154.25 g/mol
InChI Key: AKMSQWLDTSOVME-UHFFFAOYSA-N
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Patent
US06696597B2

Procedure details

FIG. 40 shows a synthesis of PNCB which involves the cross-metathesis of vinyl borate pinacol ester (Matheson, D. S J Am Chem Soc (1960) 82, 4228-4233) with 9-decenal diethyl acetal (synthesized by the Swern oxidation of commercially available 9-decenol to yield 9-decenal, then protecting it as the acetal with ethanol and hydrochloric acid) with Catalyst 823 to yield the pinacol ester of 1-borodecenal diethyl acetal. This product was coupled with Z-1-iodohexene (Normant Org Syn VII, p 290-294) under Suzuki conditions as described by Miycuira Org Syn VIII p 532, to yield E-9,Z-11-hexadecadienal diethyl acetal. This material was purified by column chromatography, and the acetal was hydrolyzed in aqueous methanol and water with cat p-toluenesulfonic acid at 35° C. for 24 hours. E-9,Z-11-hexadecadienal was isolated by concentrating the reaction mixture and purified by column chromatography.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
vinyl borate pinacol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
9-decenal diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C([N+]([O-])=O)=CC=C(Cl)C=1.C([O:13][CH:14](OCC)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:22]=[CH2:23])C.C(O)CCCCCCCC=C>>[CH:14](=[O:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:22]=[CH2:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])Cl
Step Two
Name
vinyl borate pinacol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
9-decenal diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCCCCCC=C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC=C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.